Verbenone

Description

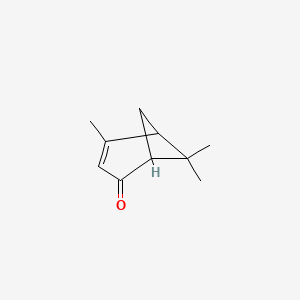

La verbénone, également connue sous le nom de 4,6,6-triméthyl-bicyclo[3.1.1]hept-3-én-2-one, est un composé organique naturel classé comme une cétone monoterpénique. On la trouve dans diverses plantes, notamment l'huile de verveine d'Espagne et de romarin . La verbénone est connue pour son odeur caractéristique agréable et son rôle de phéromone d'insectes, en particulier dans le contrôle des scolytes .

Propriétés

IUPAC Name |

4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXTJOXBUFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048115 | |

| Record name | DL-Verbenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Minty spicy aroma | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-57-9, 5480-12-6 | |

| Record name | (±)-Verbenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Verbenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Verbenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalyst Systems and Reaction Mechanisms

The oxidation of α-pinene using molecular oxygen in the presence of transition metal pyridine complexes represents a scalable industrial method. The patent RU2250208C2 details the use of catalysts such as Cu(C₅H₅N)₂Br₂, Co(C₅H₅N)₂Cl₂, or Mn(C₅H₅N)₂Br₂, which facilitate radical-initiated autoxidation. These complexes stabilize peroxo intermediates, enabling selective formation of verbenyl hydroperoxides. Cocatalysts like copper phthalocyanine or chromium palmitate enhance radical generation, while initiators such as azo-bis-isobutyronitrile (AIBN) accelerate chain propagation.

Reaction Conditions and Workup

Optimal oxidation occurs at 50–80°C for 4–12 hours under atmospheric oxygen. Post-reaction, the oxidate undergoes fractional steam distillation in an alkaline medium (10–20% NaOH) to separate unreacted α-pinene (distilling below 70°C) from oxidized products (70–180°C). The latter fraction, rich in trans-verbenol and this compound, is further oxidized with a chromic acid mixture (Beckmann or Jones reagent) for 3–4 hours, increasing this compound content by converting residual alcohols.

Table 1: Key Parameters for α-Pinene Oxidation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.4–8% w/w | Higher loading ↑ radical density |

| Temperature | 50–80°C | >70°C favors decomposition |

| Cocatalyst | Cu phthalocyanine | ↑ Selectivity to this compound |

| Distillation Cut | 97–100°C | Isolates this compound-rich fraction |

The final yield of this compound reaches 19–30% based on initial α-pinene, with purity up to 95% after sulfite adduct purification.

Chromic Acid Oxidation of cis-Verbenol

Oxidizing Agents and Reaction Setup

cis-Verbenol, a primary alcohol derivative of α-pinene, is oxidized to this compound using stoichiometric chromic acid mixtures. The Beckmann chromium mixture (CrO₃-H₂SO₄) or Jones reagent (CrO₃-H₂SO₄-acetone) is added dropwise to a diethyl ether solution of cis-verbenol at 20°C. The reaction completes within 3 hours, achieving 93% yield of crude this compound.

Purification via Sulfite Adduct Formation

To isolate this compound, the crude product is treated with saturated Na₂SO₃, forming a water-soluble sulfite adduct. Subsequent alkaline hydrolysis (10% NaOH) regenerates this compound, which is extracted with diethyl ether and distilled under vacuum (100–101°C at 13 mmHg). This step removes myrtenal impurities, yielding 98% pure this compound.

Biochemical Conversion by Gut Bacteria

Bacterial Isolates and Oxygen Dependence

Dendroctonus valens gut facultative anaerobes, including Enterococcus xiangfangensis, Pseudomonas conspicua, and Staphylococcus warneri, convert cis-verbenol to this compound under varying oxygen levels. At 20% O₂, P. conspicua achieves 56% conversion efficiency, compared to 32% under anaerobic conditions.

Table 2: this compound Production by Bacterial Strains

| Strain | O₂ Concentration | Conversion Efficiency |

|---|---|---|

| E. xiangfangensis | 20% | 48% |

| P. conspicua | 20% | 56% |

| S. warneri | 10% | 38% |

Mechanistic Insights

The oxygen-dependent dehydrogenase activity in these bacteria oxidizes cis-verbenol’s hydroxyl group to a ketone. GC-MS analyses confirm this compound as the sole product, with no side reactions observed.

Traditional Acid-Catalyzed Isomerization

Sulfuric Acid-Mediated Rearrangement

Early syntheses involved treating α-pinene with concentrated H₂SO₄, inducing Wagner-Meerwein rearrangements to form pinocarveol, which is subsequently oxidized. However, this method suffers from low selectivity (<15% this compound) and is largely obsolete.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of this compound Synthesis Routes

| Method | Yield | Selectivity | Environmental Impact |

|---|---|---|---|

| α-Pinene Oxidation | 19–30% | High | Moderate (metal waste) |

| Chromic Acid Oxidation | 93% | Very High | High (toxic Cr waste) |

| Bacterial Conversion | 32–56% | Moderate | Low |

| Acid Catalysis | <15% | Low | Moderate |

Analyse Des Réactions Chimiques

Oxidation of Verbenol

Verbenone is produced via oxidation of cis-verbenol, a reaction critical in bark beetle pheromone systems:

-

Catalysts : Gut facultative anaerobes (Pantoea conspicua, Enterobacter xiangfangensis) .

-

Oxygen Dependence : Conversion efficiency increases with O₂ (20% O₂: 85% yield; anaerobic: <10%) .

Table 2: Verbenol → this compound Conversion Efficiency

| O₂ Concentration | Bacterial Species | This compound Yield (%) |

|---|---|---|

| Anaerobic | E. xiangfangensis | 8.2 ± 1.3 |

| 10% O₂ | P. conspicua | 42.5 ± 3.7 |

| 20% O₂ | S. warneri | 89.1 ± 4.2 |

Aldol Condensation

This compound undergoes aldol reactions with heterocyclic/aromatic aldehydes to yield bioactive derivatives:

-

Example : (1S)-(-)-Verbenone + picolinaldehyde → (1S,5R)-6,6-dimethyl-4-((E)-2-(pyridin-2-yl)vinyl)bicyclo[3.1.1]hept-3-en-2-one (77% yield) .

Hydrogenation

Catalytic hydrogenation of this compound produces cis-verbanone with high diastereoselectivity:

Photochemical Rearrangement

UV irradiation induces skeletal rearrangement to chrysanthenone:

Enzymatic Conversion

This compound is synthesized chemoenzymatically from geranyl diphosphate (GDP):

Fragmentation in Mass Spectrometry

Collision-induced dissociation (CID) of deprotonated this compound derivatives reveals fragmentation pathways:

Thermal Decomposition

Pyrolysis at >200°C yields:

Applications De Recherche Scientifique

Pest Management in Forestry

Verbenone is primarily recognized for its efficacy in managing bark beetle populations, particularly the mountain pine beetle (Dendroctonus ponderosae) and southern pine beetle (Dendroctonus frontalis). It acts as an anti-aggregant pheromone, disrupting the communication between beetles and reducing their ability to mass-attack trees.

Efficacy Against Bark Beetles

Numerous studies have demonstrated the effectiveness of this compound formulations in protecting trees from bark beetle infestations. For instance:

- Field Trials : Research conducted in Montana and California showed that trees treated with this compound pouches or SPLAT Verb (a slow-release formulation) exhibited significantly higher survival rates compared to untreated controls. In one trial, untreated trees experienced up to 90% mortality due to beetle attacks, while treated trees showed a survival rate increase of 2-7% depending on the formulation used .

- Trap Studies : In trials assessing the impact of this compound on saproxylic beetles in Tuscany, Italy, this compound was integrated into pheromone traps. Results indicated a significant reduction in captures of certain bark beetle species while increasing the diversity of other saproxylic beetles caught .

Comparison of Formulations

A comparative analysis of different this compound formulations highlights their respective efficacies:

| Formulation | Survival Rate Increase | Application Method |

|---|---|---|

| This compound Pouches | 2-3% | Stapled to tree boles |

| SPLAT Verb | 4-7% | Applied as a paste |

This data underscores the potential for SPLAT Verb to outperform traditional pouches under certain conditions .

Medicinal Applications

Beyond its use in pest control, this compound has also been investigated for its potential therapeutic properties. Research indicates that this compound may possess anti-inflammatory and antimicrobial effects.

Aromatherapy and Therapeutic Uses

This compound is utilized in aromatherapy due to its pleasant scent and potential health benefits. Studies have explored its effects on anxiety and pain relief when used in conjunction with other essential oils . While more research is needed to substantiate these claims fully, initial findings suggest that it may contribute positively to mental well-being.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mountain Pine Beetle Management

A comprehensive study conducted over several years evaluated the effectiveness of this compound pouches in protecting lodgepole pine stands from mountain pine beetle infestations. The results indicated that treated trees had a zero percent mortality rate compared to high mortality rates among untreated trees . This underscores the importance of this compound as a viable option for forest management strategies.

Southern Pine Beetle Control

In another significant trial focused on southern pine beetles, researchers found that implementing a strong forest management program alongside this compound treatments resulted in high efficacy rates against infestations . This case emphasizes the necessity of integrating chemical treatments with broader ecological management practices.

Mécanisme D'action

Verbenone is often compared with other monoterpenoid ketones such as carvone. Both this compound and carvone can be obtained from the allylic oxidation of α-pinene and limonene, respectively . this compound is unique in its role as an antiaggregation signal chemical for bark beetles, a property not shared by carvone .

Comparaison Avec Des Composés Similaires

La verbénone est souvent comparée à d'autres cétones monoterpénoïdes telles que la carvone. La verbénone et la carvone peuvent toutes deux être obtenues par oxydation allylique de l'α-pinène et du limonène, respectivement . La verbénone est unique dans son rôle de signal chimique anti-agrégation pour les scolytes, une propriété non partagée par la carvone .

Composés Similaires :

Carvone : Une autre cétone monoterpénoïde avec des applications dans l'industrie des produits chimiques fins.

Myrténal : Un composé apparenté qui peut être préparé par oxydation des pinènes.

Les propriétés uniques de la verbénone et son large éventail d'applications en font un composé précieux dans divers domaines de la recherche scientifique et de l'industrie.

Activité Biologique

Verbenone, a terpenoid compound derived from pinene, has garnered significant attention due to its diverse biological activities. This article explores its insecticidal properties, antifungal effects, anti-inflammatory activity, and potential applications in agriculture and medicine.

Chemical Structure and Properties

This compound is a bicyclic monoterpene characterized by its ketone functional group. Its structural variations, particularly the stereochemistry of the double bond, play a crucial role in its biological activity. The compound exists in two stereoisomeric forms: (R)-verbenone and (S)-verbenone, with the former often exhibiting superior biological efficacy.

Insecticidal Activity

Recent studies have highlighted the potential of this compound derivatives as insecticides. A notable investigation synthesized cantharidin-based this compound derivatives and assessed their larvicidal effects against Plutella xylostella (diamondback moth). The results indicated that (R)-verbenone derivatives showed significant larvicidal activity, with mortality rates reaching up to 100% at concentrations of 100 mg/L after four days. In contrast, (S)-verbenone derivatives displayed negligible activity .

Table 1: Larvicidal Activity of this compound Derivatives

| Compound | Configuration | Mortality (%) at 100 mg/L |

|---|---|---|

| 5a | (R) | 13.3 |

| 5b | (R) | 46.7 |

| 2a | (S) | 0 |

| 2b | (S) | 0 |

| 5c | (R) | 20 |

| 6q | (R) | 100 |

The study concluded that the presence of a double bond between the this compound and phenyl moieties is essential for maintaining insecticidal activity .

Antifungal Activity

This compound also exhibits notable antifungal properties. A study synthesized various (Z)- and (E)-verbenone derivatives and evaluated their antifungal activities against pathogens such as Alternaria solani and Cercospora arachidicola. The compound (E)-4n demonstrated remarkable antifungal efficacy with growth inhibition rates exceeding those of commercial fungicides like chlorothalonil .

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Target Pathogen | Growth Inhibition (%) at 50 µg/mL |

|---|---|---|

| E-4n | Alternaria solani | 92.2 |

| E-4n | Physalospora piricola | 80.0 |

| E-4n | Cercospora arachidicola | 76.3 |

These findings suggest that this compound derivatives could serve as effective alternatives to traditional fungicides in agricultural practices .

Anti-Inflammatory and Antinociceptive Activities

Research has also explored the anti-inflammatory properties of this compound. A study reported that both this compound and essential oil from Cymbopogon species exhibited significant anti-inflammatory effects, comparable to indomethacin, a standard anti-inflammatory drug. The effective dose for this compound was determined to be around 54.95 mg/kg .

Case Studies and Applications

- Insect Management : this compound's ability to act as an antiaggregation pheromone has been utilized in integrated pest management strategies to control bark beetle populations effectively.

- Aromatherapy : In aromatherapy, this compound is noted for its calming effects, contributing to stress reduction and improved mental health outcomes in patients undergoing treatment for anxiety disorders .

- Agricultural Practices : The synthesis of novel this compound derivatives has opened avenues for developing environmentally friendly pesticides that mitigate the impact of insect resistance .

Q & A

Q. What is the molecular structure of verbenone, and how is it synthesized for experimental use?

this compound (C₁₀H₁₄O, molecular weight 150.22 g/mol) is a bicyclic monoterpene ketone synthesized via oxidation of α-pinene using sodium hypochlorite and sodium hydroxide, followed by acidification and stabilization with sodium bisulfite . For laboratory studies, GC-MS is commonly employed to verify purity and quantify yields, while NMR and IR spectroscopy confirm structural integrity .

Q. Which organisms produce this compound, and what biosynthetic pathways are involved?

this compound is primarily produced by bark beetles (e.g., Dendroctonus spp.) as an anti-aggregation pheromone. Biosynthesis occurs in the midgut, where microbial symbionts (e.g., Enterobacter xiangfangensis) oxidize cis-verbenol via aldehyde dehydrogenase (ALDH) enzymes under anaerobic conditions . In vitro studies using ALDH-deficient mutants have validated this pathway .

Q. How is this compound detected by bark beetles at the neurophysiological level?

this compound is detected through odorant receptors (ORs) in beetle antennae. Electrophysiological techniques like electroantennography (EAG) and single-sensillum recordings quantify receptor sensitivity, while molecular docking simulations model interactions with specific ORs (e.g., PstrOR17 in Phyllotreta striolata) .

Q. What are the primary ecological functions of this compound in bark beetle communication?

this compound acts as an anti-aggregation signal, deterring conspecifics from overcrowded hosts. Its emission peaks during late colonization phases, coinciding with resource depletion. Field trials show species-specific responses: Dendroctonus ponderosae exhibits 70% repellency, while D. armandi shows 30% efficacy, influenced by host volatile interactions .

Advanced Research Questions

Q. How can researchers design field experiments to test this compound’s efficacy under varying infestation pressures?

Use split-plot designs with this compound-treated and control plots, incorporating variables like beetle density, host tree health, and release device placement (e.g., pouch dispensers at breast height). Efficacy is measured via trap counts and tree mortality rates, with statistical adjustments for spatial autocorrelation . Synergy with silvicultural practices (e.g., thinning) enhances repellency .

Q. What methodologies resolve contradictions in this compound’s repellent efficacy across beetle species?

Meta-analyses comparing species’ mating systems and host-use behaviors (primary vs. secondary attackers) reveal ecological drivers of variability. For example, D. valens responds strongly to this compound due to reliance on interspecific competition cues, while D. armandi’s weaker response may reflect co-evolution with host volatiles like myrtanol .

Q. What experimental approaches optimize this compound release rates and formulations for pest management?

Dose-response assays in wind tunnels and olfactometers identify behaviorally active thresholds (e.g., 1–10 μg/μL for D. armandi). Slow-release formulations (e.g., SPLAT®) maintain field efficacy for 90–120 days, while UV-protective coatings mitigate photoisomerization to inactive chrysanthenone .

Q. How do interdisciplinary methods enhance this compound’s application in integrated pest management (IPM)?

Push-pull systems combine this compound (“push”) with ethanol-baited traps (“pull”) to disrupt beetle navigation. Computational modeling predicts optimal trap spacing, while entomological surveys monitor non-target impacts. Cross-disciplinary validation ensures scalability across forest types .

Q. What molecular techniques elucidate this compound’s interaction with insect olfactory receptors?

CRISPR-Cas9 knockout of specific ORs in model insects (e.g., Drosophila melanogaster) identifies this compound-sensitive receptors. Fluorescence-binding assays and molecular dynamics simulations further characterize binding affinities and conformational changes .

Q. How does combining this compound with other semiochemicals improve its anti-aggregation effects?

Synergistic blends (e.g., this compound + ipsdienol or green-leaf volatiles) enhance repellency by 40–60% in field trials. Fractional factorial designs screen combinatorial effects, while Y-tube olfactometers quantify additive vs. antagonistic interactions .

Tables

Table 1. Key Variables in this compound Field Trials

Table 2. Techniques for Analyzing this compound Biosynthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.